4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position of a pyridine ring.
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit various pharmacological activities
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing a trifluoromethyl group have been found to exhibit various pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been found to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the compound has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events and subsequent signaling cascades. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound have been administered to animals, revealing a range of effects. At lower doses, this compound has been found to exert beneficial effects on certain physiological processes, such as reducing inflammation and modulating immune responses. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its entry into different cellular compartments. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended site of action. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine include:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position and type of other substituents.
2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the amine group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-methoxy-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYITPOINEJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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